molecular formula C23H28N4O2 B14419226 1H-Imidazole, 2,2'-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro- CAS No. 80498-67-5

1H-Imidazole, 2,2'-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-

Cat. No.: B14419226
CAS No.: 80498-67-5
M. Wt: 392.5 g/mol
InChI Key: OIXYPNVIRVOZFH-UHFFFAOYSA-N
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Description

1H-Imidazole, 2,2’-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro- is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes a pentanediylbis(oxy-4,1-phenylene) linkage, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2,2’-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound often employs high-yield synthetic routes that can be scaled up efficiently. The use of N-heterocyclic carbenes as catalysts has become commonplace, providing a robust and recyclable method for producing substituted imidazoles .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2,2’-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted imidazoles .

Scientific Research Applications

1H-Imidazole, 2,2’-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include key metabolic routes, making it a valuable tool for studying biochemical processes .

Comparison with Similar Compounds

  • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
  • 1H-Imidazole, 1,2-dimethyl-
  • 1,2,4,5-tetra(1H-imidazol-1-yl)benzene

Uniqueness: What sets 1H-Imidazole, 2,2’-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro- apart from similar compounds is its unique pentanediylbis(oxy-4,1-phenylene) linkage. This structural feature imparts distinct chemical properties, making it particularly useful in specialized applications such as advanced material synthesis and targeted drug design .

Properties

CAS No.

80498-67-5

Molecular Formula

C23H28N4O2

Molecular Weight

392.5 g/mol

IUPAC Name

2-[4-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]pentoxy]phenyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C23H28N4O2/c1(2-16-28-20-8-4-18(5-9-20)22-24-12-13-25-22)3-17-29-21-10-6-19(7-11-21)23-26-14-15-27-23/h4-11H,1-3,12-17H2,(H,24,25)(H,26,27)

InChI Key

OIXYPNVIRVOZFH-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C4=NCCN4

Origin of Product

United States

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